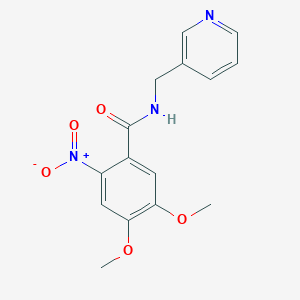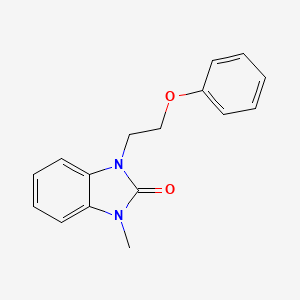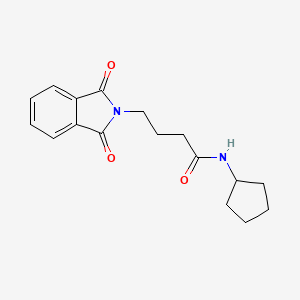![molecular formula C15H22N4O2 B5622314 4-{[(6-cyclopropylpyrimidin-4-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5622314.png)
4-{[(6-cyclopropylpyrimidin-4-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidine and pyrrolidinone derivatives involves complex organic reactions. For instance, methyl 4-aminopyrrole-2-carboxylates have been synthesized via a relay catalytic cascade reaction, involving 5-methoxyisoxazoles with pyridinium ylides, using a FeCl2/Et3N binary catalytic system. This method demonstrates the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions, showing the intricacies of synthesizing complex molecules like the one (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Molecular Structure Analysis
Investigations into the molecular structure of pyrimidine derivatives reveal detailed insights into hydrogen bonding and molecular interactions. For example, studies on various substituted pyrimidines demonstrate how molecules are linked by N-H...N hydrogen bonds, forming chains or dimers, which significantly influence the molecular architecture and potentially the reactivity and properties of the compound under study (Glidewell, Low, Melguizo, & Quesada, 2003).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine and pyrrolidinone frameworks often include cyclization and nucleophilic substitution, indicating the reactivity of these compounds. The synthesis of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, for instance, involves intramolecular cyclization under the influence of sodium methoxide, illustrating the chemical reactivity of pyrimidine derivatives relevant to our compound of interest (Verves, Kucher, Muzychka, & Smolii, 2013).
Physical Properties Analysis
The study of physical properties, such as crystalline structure, can be exemplified by research on related pyrimidine derivatives. These studies often employ X-ray crystallography to elucidate the precise geometric arrangements of atoms within a molecule, which in turn affects its physical properties. Such detailed structural analysis is crucial for understanding the physical characteristics of complex organic compounds (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are closely tied to the molecular structure. For example, the synthesis and analysis of novel pyrrolidinone derivatives offer insights into ring-opening and closure reactions, which are fundamental to understanding the chemical behavior of such compounds. These reactions not only demonstrate the synthetic versatility of pyrrolidinones and pyrimidines but also their potential reactivity patterns, which could be relevant for compounds like 4-{[(6-cyclopropylpyrimidin-4-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one (Halim & Ibrahim, 2022).
Propriétés
IUPAC Name |
4-[[(6-cyclopropylpyrimidin-4-yl)amino]methyl]-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-21-5-4-19-9-11(6-15(19)20)8-16-14-7-13(12-2-3-12)17-10-18-14/h7,10-12H,2-6,8-9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNLCWNDZAWFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)CNC2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5622244.png)

![2-[(3-phenylpropyl)(propyl)amino]ethanol](/img/structure/B5622275.png)



![4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5622305.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5622312.png)
![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5622329.png)


![8-[(1-methyl-1H-tetrazol-5-yl)thio]-5-nitroquinoline](/img/structure/B5622352.png)